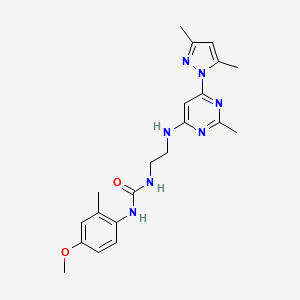
1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a useful research compound. Its molecular formula is C21H27N7O2 and its molecular weight is 409.494. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)-3-(4-methoxy-2-methylphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of pyrazole derivatives, which are known for their diverse biological activities. The molecular formula of this compound is C18H24N6O, and it features multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study involving related compounds, several pyrazole-based structures demonstrated strong antibacterial effects against various strains of bacteria, including Xanthomonas and Pseudomonas species. For instance, compounds similar to the one showed EC50 values as low as 5.44 μg/mL against Xac .
Anticancer Properties
The anticancer potential of pyrazole derivatives has also been explored extensively. A series of studies highlighted the ability of certain pyrazole compounds to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the methylpyrimidine moiety in the compound may enhance its anticancer efficacy by targeting specific cellular pathways involved in tumor growth .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer properties, compounds with similar structures have exhibited anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes that play critical roles in disease pathways.
- Receptor Modulation : It may bind to specific receptors involved in inflammation and cancer progression, altering their activity.
- Cell Cycle Interference : By affecting the cell cycle machinery, it can induce apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of related compounds in clinical settings:
- Study on Bacterial Infections : A study demonstrated that a similar pyrazole derivative significantly reduced bacterial load in infected animal models, suggesting potential therapeutic applications for treating bacterial infections .
- Anticancer Trials : Clinical trials involving pyrazole derivatives have shown promising results in reducing tumor size in patients with specific types of cancer, indicating their potential as therapeutic agents .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(4-methoxy-2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-13-10-17(30-5)6-7-18(13)26-21(29)23-9-8-22-19-12-20(25-16(4)24-19)28-15(3)11-14(2)27-28/h6-7,10-12H,8-9H2,1-5H3,(H,22,24,25)(H2,23,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBAUKORRHCKUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=C(C=C(C=C3)OC)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














